molecular formula C24H24ClN7 B2809140 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine CAS No. 946290-35-3

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine

Cat. No.: B2809140
CAS No.: 946290-35-3
M. Wt: 445.96
InChI Key: CVYOWJQSCJJRPC-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine is a synthetic compound featuring a pteridine core substituted with a piperazine moiety linked to a 3-chlorophenyl group and an aromatic amine (2,5-dimethylphenyl) at the 4-position.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN7/c1-16-6-7-17(2)20(14-16)28-23-21-22(27-9-8-26-21)29-24(30-23)32-12-10-31(11-13-32)19-5-3-4-18(25)15-19/h3-9,14-15H,10-13H2,1-2H3,(H,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYOWJQSCJJRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the chlorophenyl and dimethylphenyl groups. . The final step involves the coupling of the pteridine core with the piperazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine involves its interaction with specific molecular targets in the body. This compound may act on neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The target compound’s pteridine core (electron-deficient heterocycle) contrasts with pyridine (compound 20), quinolone (ND-7), or acetamide (compound in ) backbones. Pteridine’s rigid structure may enhance receptor binding specificity compared to flexible sulfonamide or acetamide linkers . ND-7’s quinolone core includes a fluorine atom, which often improves metabolic stability and bioavailability compared to non-halogenated analogs .

Substituent Effects :

  • The 3-chlorophenyl group in the target compound and ND-7 suggests shared electronic effects (e.g., halogen-mediated σ-hole interactions). However, ND-7’s additional ethyl and fluoro groups may broaden antimicrobial activity .
  • The 2,5-dimethylphenyl group in the target compound and ’s acetamide derivative highlights the role of methyl substituents in modulating lipophilicity. Meta-methyl groups (2,5-positions) may reduce steric hindrance compared to ortho-substituted analogs (e.g., 2,3-dimethylphenyl in ) .

Synthetic Complexity :

  • Compound 20 achieved an 80% yield via sulfonamide-isocyanate coupling, a well-optimized reaction . The target compound’s synthesis likely involves more challenging pteridine functionalization, which may lower yields or require specialized catalysts.

Table 2: Inferred Property Comparisons

Property Target Compound Compound 20 ND-7
LogP (Predicted) ~3.5 (high) ~2.8 (moderate) ~2.2 (moderate)
Hydrogen Bond Acceptors 6 7 8
Melting Point Likely >180°C 177–180°C Not reported
Potential Activity CNS receptor ligand Serotonin/dopamine modulator Antimicrobial (quinolone)

Key Insights:

  • Lipophilicity: The target compound’s higher predicted LogP (due to pteridine and dimethylphenyl groups) suggests superior blood-brain barrier penetration compared to pyridine-sulfonamide (compound 20) or quinolone (ND-7) derivatives .
  • Thermal Stability : The pteridine core may elevate the melting point beyond 180°C, similar to compound 20’s sulfonamide-based stability .
  • Biological Targets : While compound 20 and ND-7 show activity as receptor modulators or antimicrobials, the target compound’s piperazine-pteridine hybrid structure may target dual mechanisms (e.g., kinase inhibition + receptor antagonism).

Substituent Positional Isomerism

  • 3-Chlorophenyl vs.
  • 2,5-Dimethylphenyl vs. 2,3-Dimethylphenyl () : Para-methyl groups (2,5-) may enhance π-π stacking with aromatic residues in target proteins, whereas ortho-substituents (2,3-) could disrupt binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)pteridin-4-amine?

  • Methodological Answer : Synthesis typically involves modular assembly of the pteridine core with piperazine and aromatic substituents. Key steps include:

  • Piperazine Functionalization : Reacting 3-chlorophenylpiperazine with pteridin-4-amine precursors under reflux in anhydrous DMF with K2_2CO3_3 as a base (70–80°C, 12–16 hours) .
  • Coupling Reactions : Use of HATU or EDC/HOBt for amide bond formation between intermediates, followed by purification via column chromatography (silica gel, gradient elution with CH2_2Cl2_2/MeOH) .
  • Yield Optimization : Adjusting stoichiometry of aryl halides and Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura for aryl boronic acids) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Standard protocols include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine protons at δ 3.1–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 474.1942) .
  • Elemental Analysis : Confirming C, H, N, and Cl content within ±0.3% theoretical values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact serotonin receptor binding affinity?

  • Methodological Answer :

  • Comparative SAR Studies : Replace the 3-chlorophenyl group with 2-methoxyphenyl () or 4-fluorophenyl ( ) and assess binding via radioligand displacement assays (e.g., [3^3H]LSD for 5-HT2A_{2A} receptors). Data contradictions may arise from differences in electron-withdrawing/donating groups affecting π-π stacking .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses in receptor crystal structures (e.g., PDB ID 6WGT). Correlate logP values (calculated via ChemAxon) with experimental IC50_{50} trends .

Q. What analytical strategies resolve discrepancies in pharmacokinetic data across studies?

  • Methodological Answer :

  • Meta-Analysis Framework : Pool data from in vitro microsomal stability assays (e.g., mouse vs. human liver microsomes) and apply multivariate regression to identify species-specific metabolism patterns.
  • Isotope Tracing : Use 14^{14}C-labeled compound to track metabolite formation via HPLC-radiochromatography, resolving conflicting reports on N-dealkylation versus aromatic hydroxylation pathways .

Q. How can experimental design improve reproducibility in neuroprotective activity assays?

  • Methodological Answer :

  • Standardized Models : Use primary cortical neurons (rat) exposed to glutamate-induced excitotoxicity, with cell viability quantified via MTT assay. Include positive controls (e.g., memantine) and blinded data analysis .
  • Dose-Response Optimization : Pre-test compound solubility in DMSO/aqueous buffers (≤0.1% DMSO final) to avoid solvent toxicity. Use 6–8 concentration points (0.1–100 μM) with triplicate wells .

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